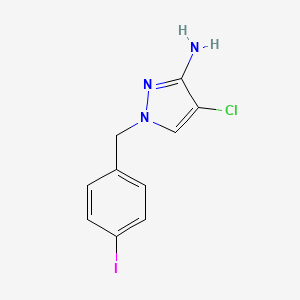
4-Chloro-1-(4-iodobenzyl)-1h-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine is an organic compound characterized by the presence of a chloro group, an iodobenzyl group, and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of 4-iodobenzyl bromide, which is then reacted with 4-chloro-1H-pyrazole-3-amine under specific conditions to yield the target compound.
-
Preparation of 4-Iodobenzyl Bromide
Starting Material: 4-Iodotoluene
Reagents: N-Bromosuccinimide (NBS), benzoyl peroxide
Conditions: Reflux in carbon tetrachloride (CCl₄)
:Reaction: C7H7I+NBS→C7H6BrI+HBr
-
Coupling Reaction
Starting Material: 4-Iodobenzyl bromide
Reagents: 4-Chloro-1H-pyrazole-3-amine, base (e.g., potassium carbonate)
Conditions: Solvent (e.g., dimethylformamide), elevated temperature
:Reaction: C7H6BrI+C3H3ClN2H2→C10H8ClIN2+HBr
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.
Oxidation and Reduction: The pyrazole ring can be involved in redox reactions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of derivatives with different functional groups replacing the chloro or iodo groups.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of halogenated pyrazoles on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The chloro and iodo groups can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-1H-pyrazole-3-amine: Lacks the iodobenzyl group, making it less bulky and potentially less reactive.
4-Iodo-1H-pyrazole-3-amine: Lacks the chloro group, which may affect its binding properties and reactivity.
1-(4-Iodobenzyl)-1H-pyrazole-3-amine: Lacks the chloro group, similar to the previous compound but with the iodobenzyl group intact.
Uniqueness
4-Chloro-1-(4-iodobenzyl)-1H-pyrazol-3-amine is unique due to the presence of both chloro and iodobenzyl groups, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9ClIN3 |
|---|---|
Peso molecular |
333.55 g/mol |
Nombre IUPAC |
4-chloro-1-[(4-iodophenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C10H9ClIN3/c11-9-6-15(14-10(9)13)5-7-1-3-8(12)4-2-7/h1-4,6H,5H2,(H2,13,14) |
Clave InChI |
UBYIIDZUENCIFL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN2C=C(C(=N2)N)Cl)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



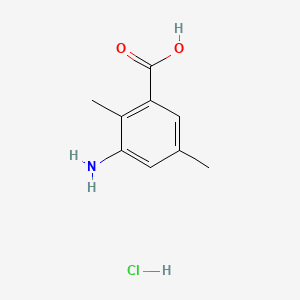
![4A-methyloctahydrofuro[3,4-b]pyridine](/img/structure/B13543889.png)
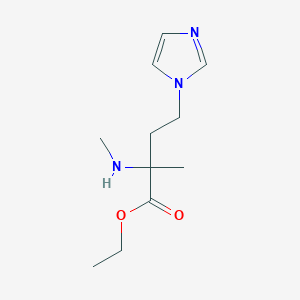
![{[(furan-2-yl)methyl]carbamoyl}methyl(2E)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enoate](/img/structure/B13543897.png)

![2-(4-chlorophenyl)-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13543906.png)
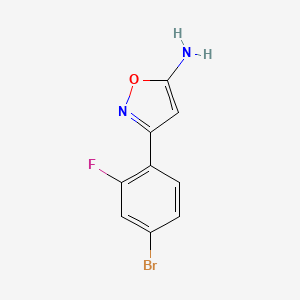
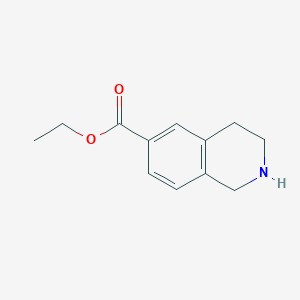
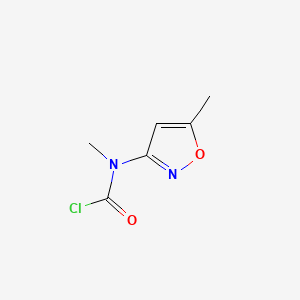
![Imidazo[1,2-b]pyridazine-3-acetic acid](/img/structure/B13543932.png)
![2-[1-Methyl-6-(trifluoromethyl)piperidin-3-yl]aceticacidhydrochloride](/img/structure/B13543940.png)
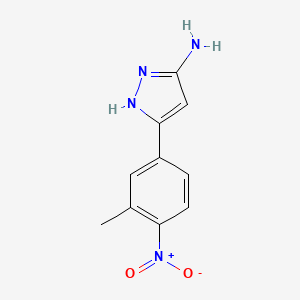
![tert-butyl N-{4-[(aminooxy)methyl]cyclohexyl}carbamate](/img/structure/B13543957.png)
